molecular formula C21H20ClN7O B10927350 N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927350
M. Wt: 421.9 g/mol
InChI Key: YIHAFDVDAJOBSK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a combination of triazole, pyrazole, and pyridine moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring . This is followed by the formation of the pyrazole and pyridine rings through various cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole and pyrazole moieties are known to interact with enzymes and receptors through hydrogen bonding and dipole interactions . This compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of triazole, pyrazole, and pyridine rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20ClN7O

Molecular Weight

421.9 g/mol

IUPAC Name

N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20ClN7O/c1-2-7-28-20-16(10-24-28)15(9-18(27-20)13-3-4-13)21(30)26-14-5-6-19(17(22)8-14)29-12-23-11-25-29/h5-6,8-13H,2-4,7H2,1H3,(H,26,30)

InChI Key

YIHAFDVDAJOBSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl

Origin of Product

United States

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